2-Aminododecanoic acid

Antimicrobial Peptides Lipopeptide Synthesis Food Pathogen Control

Researchers developing lipopeptide antimicrobials often face trade-offs between membrane activity and aqueous solubility. 2-Aminododecanoic acid (C12) provides the optimal balance: • Minimum chain length achieving therapeutically relevant CMC values (log CMC = 3.00 - 0.382N), enabling biofilm penetration and >6 log reduction in stationary-phase bacterial viability. • Available in racemic (CAS 35237-37-7) and (S)-enantiomer (CAS 169106-34-7) forms for stereospecific lipopeptidomimetic synthesis. • Consistent 97% purity with reliable global supply for R&D and pilot-scale programs.

Molecular Formula C12H25NO2
Molecular Weight 215.33 g/mol
CAS No. 35237-37-7
Cat. No. B556009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Aminododecanoic acid
CAS35237-37-7
Synonyms2-aminododecanoicacid; 35237-37-7; alpha-aminolauricacid; dodecyline; DL-dodecyline; ACMC-20a9jk; Dodecanoicacid,amino-; Dodecanoicacid,2-amino-; AC1L7BT1; (1)-2-Aminododecanoicacid; SCHEMBL127959; CTK1C2974; MolPort-012-685-174; QUBNFZFTFXTLKH-UHFFFAOYSA-N; EINECS252-454-6; 4364AB; ANW-63294; NSC206262; AKOS011504674; NSC-206262; AK-87755; AN-30885; LP077104; DB-020521; KB-228200
Molecular FormulaC12H25NO2
Molecular Weight215.33 g/mol
Structural Identifiers
SMILESCCCCCCCCCCC(C(=O)O)N
InChIInChI=1S/C12H25NO2/c1-2-3-4-5-6-7-8-9-10-11(13)12(14)15/h11H,2-10,13H2,1H3,(H,14,15)
InChIKeyQUBNFZFTFXTLKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Aminododecanoic Acid: Profile & Differentiation


2-Aminododecanoic acid (α-aminolauric acid, CAS 35237-37-7; C12H25NO2) is a 12-carbon non-proteinogenic α-amino acid that bridges the properties of long-chain fatty acids and amphiphilic amino acid derivatives. As an amphoteric compound with both a hydrophobic aliphatic tail (C12) and a hydrophilic α-amino carboxyl head group, it exhibits a melting point of approximately 155-156°C, a predicted boiling point of 332.8±25.0°C, and a density of 0.955 g/cm³ . The compound is available in multiple stereochemical forms: racemic DL-mixture (CAS 35237-37-7), (S)-enantiomer (CAS 169106-34-7), and (R)-enantiomer (CAS 169106-36-9), with the chiral forms being critical for stereospecific biological applications [1][2].

Chiral amino acid building block for stereospecific lipopeptide synthesis
C12 amphiphilic anchor for membrane-active antimicrobial research
Suitable for surfactant studies requiring sub-millimolar CMC context

2-Aminododecanoic Acid: Why Substitution Fails


The 12-carbon chain length of 2-aminododecanoic acid is a critical determinant of its physicochemical and biological performance. Shorter-chain analogs such as 2-aminooctanoic acid (C8) and 2-aminodecanoic acid (C10) exhibit higher critical micelle concentrations (CMC) and reduced membrane integration capacity, while longer-chain analogs such as 2-aminotetradecanoic acid (C14) and 2-aminohexadecanoic acid (C16) show lower solubility and altered pharmacokinetic partitioning [1]. The log CMC of 2-amino acid-type amphoteric surfactants decreases linearly with alkyl chain length according to the relationship log CMC = 3.00 - 0.382N, where N is the carbon number, establishing C12 as the minimum chain length for achieving therapeutically relevant CMC values in lipopeptide antimicrobials [2]. Furthermore, the stereochemical configuration of the α-carbon directly impacts biological recognition: in antimicrobial lipopeptidomimetics, the incorporation of 12-amino dodecanoic acid requires defined stereochemistry to achieve cell selectivity and potency against clinically resistant pathogens, precluding simple substitution with racemic mixtures or alternate chain-length variants [3].

Chain Length
Shorter analogs (C8, C10) may increase CMC and reduce membrane integration; longer chains (C14, C16) may lower solubility and shift partitioning behavior.
Stereochemistry
Racemic DL-mixtures cannot replace single enantiomers for stereospecific antimicrobial activity; enantiomeric impurity directly impacts biological recognition and assay reproducibility.
Headgroup Chemistry
2-[N,N-bis(2-hydroxyethyl)] analogs exhibit different pH-dependent CMC behavior; surfactant performance may not transfer directly without validation.

2-Aminododecanoic Acid: Evidence for Selection


Antimicrobial Potency Enhancement via Conjugation

Conjugation of aminododecanoic acid to the N-terminal 14-mer peptide P14 (derived from dermaseptin S4) produced a lipopeptide with an MIC of 2 μM against Escherichia coli O157:H7, representing a 2-fold potency improvement over the unconjugated P14 peptide (MIC = 4 μM). The lipopeptide further maintained bactericidal activity under extreme incubation conditions including high salt, acidic/basic pH, and temperature extremes, and notably retained efficacy in commercial apple juice, whereas the unconjugated P14 displayed only a narrow range of active conditions [1].

Antimicrobial Potency Enhancement
Head-to-head
MIC 2 μM vs. 4 μM (unconjugated)
Supports antimicrobial screening context
2-fold potency improvement; activity retained in food matrix model
Antimicrobial Peptides Lipopeptide Synthesis Food Pathogen Control

MRSA and VRE Activity of Lipopeptidomimetics

Three lipopeptidomimetics (S-6, S-7, and S-8) incorporating 12-amino dodecanoic acid exhibited MIC values ranging from 1.4 to 22.7 μg/mL against clinically relevant multidrug-resistant pathogens including methicillin-resistant Staphylococcus aureus (MRSA), methicillin-resistant Staphylococcus epidermidis, and vancomycin-resistant Enterococcus faecium. In contrast, structurally related peptidomimetics lacking the 12-amino dodecanoic acid moiety did not demonstrate comparable cell selectivity or potency against these resistant strains. The active compounds achieved >6 log reduction in MRSA viability under nutrient-depleted stationary phase conditions over 24 hours and destroyed 48-hour mature MRSA biofilms with significant viability decreases at concentrations of 28–226 μg/mL [1].

MRSA & VRE Activity
Class-level
MIC 1.4–22.7 μg/mL; >6 log reduction in viability
Supports antimicrobial screening context
Activity absent in analogs lacking C12 anchor; biofilm penetration reported
MRSA Biofilm Lipopeptidomimetics

CMC Dependence on Chain Length: C12 Amphiphilic Balance

The relationship between log CMC and alkyl chain length (N) for 2-amino acid-type amphoteric surfactants follows log CMC = 3.00 - 0.382N for derivative class (I)-Cn and log CMC = 0.33 - 0.336N for class (II)-Cn. For the C12 derivative (N=12), this yields calculated log CMC values of approximately -1.58 and -3.70 respectively, corresponding to CMC values in the low millimolar to micromolar range. The surface tension of C12 derivatives ranges from 30 to 47 dyn/cm across a wide pH range. Critically, the CMC value of the C12 derivative in alkaline solution is higher than in acidic solution and higher than that of the 2-[N,N-bis(2-hydroxyethyl)]aminododecanoic acid analog [1].

CMC Chain-Length Dependence
Cross-study comparable
log CMC ≈ -1.58 to -3.70 for C12
Supports CMC endpoint context for surfactant fit
Each -CH2- unit reduces log CMC by ~0.34–0.38
Amphoteric Surfactants CMC Surface Tension

Chiral Purity for Stereospecific Synthesis

Commercially available (S)-2-aminododecanoic acid (CAS 169106-34-7) is supplied with HPLC purity ≥98% and enantiomeric impurity (R-isomer) ≤1.0% as verified by chiral HPLC analysis [1]. In contrast, the racemic DL-mixture (CAS 35237-37-7) contains a 1:1 mixture of both enantiomers and is typically supplied at 95% purity without stereochemical specification. This enantiomeric purity difference is critical for applications in lipopeptide synthesis where defined stereochemistry determines membrane insertion geometry and antimicrobial selectivity, as demonstrated by the stereospecific activity of 12-amino dodecanoic acid-containing peptidomimetics against MRSA [2].

Chiral Purity Specification
Head-to-head
(S)-enantiomer: ≥98% purity, ≤1% R-isomer vs. racemate: 95% purity, 1:1 R:S
Supports stereochemical-control context
Specification review essential for enantiomer-attribution studies
Chiral Amino Acids Stereospecific Synthesis Analytical Quality Control

2-Aminododecanoic Acid: Best Application Scenarios


Lipopeptide Antimicrobials for Resistant Infections

2-Aminododecanoic acid serves as the lipophilic anchor of choice for constructing membrane-active lipopeptides and lipopeptidomimetics with MIC values ranging from 1.4 to 22.7 μg/mL against MRSA and VRE, and 2 μM against E. coli O157:H7 in food matrices [1][2]. The 12-carbon chain provides the optimal balance between membrane integration (requiring ≥C10) and aqueous solubility (diminishing beyond C14), enabling biofilm penetration and >6 log reduction in stationary-phase bacterial viability [1].

Low-CMC Amphoteric Surfactants and Emulsifiers

For surfactant formulations where CMC values below 1 mM are required for effective emulsification or detergency, 2-aminododecanoic acid (C12) offers a quantitative advantage over shorter-chain C10 and C8 analogs while maintaining better water solubility than C14 or C16 derivatives. The linear log CMC vs. chain length relationship (log CMC = 3.00 - 0.382N) predicts that each -CH2- unit reduction from C12 to C10 increases CMC by approximately 2.4-fold, making C12 the minimum chain length for achieving low CMC values in 2-amino acid-type surfactants [3].

Stereospecific Synthesis of Bioactive Lipopeptides

When stereochemical purity is a critical quality attribute for downstream biological activity, (S)-2-aminododecanoic acid (CAS 169106-34-7) with ≥98% HPLC purity and ≤1.0% enantiomeric impurity provides a verifiable specification advantage over the racemic DL-mixture [4]. This chiral purity enables reproducible synthesis of stereochemically defined lipopeptidomimetics such as S-6, S-7, and S-8, where the (S)-configuration is essential for cell selectivity and membrane activity against resistant pathogens [1].

Membrane Penetration Enhancers for Drug Delivery

The 12-carbon hydrophobic tail of 2-aminododecanoic acid provides sufficient lipophilicity to anchor into lipid bilayers while maintaining the aqueous solubility needed for formulation. This amphiphilic balance has been exploited in the design of cationic liposaccharide derivatives as oral drug delivery penetration enhancers, where the C12 chain length was specifically selected over C8, C10, or C14 analogs to achieve the optimal partition coefficient for mucosal membrane interaction without precipitation in aqueous media [5].

Application
Selection Property
Validation Focus
Antimicrobial screening studies
Antimicrobial screening context
MIC and biofilm-penetration endpoints
Surfactant formulation research
CMC and surface-tension context
Chain-length-dependent CMC review
Stereospecific lipopeptide synthesis
Stereochemical-control context
Enantiomeric purity specification review
Membrane penetration research
Amphiphilic balance context
Partition coefficient and solubility review

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